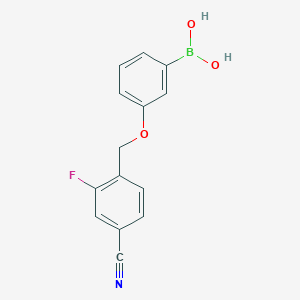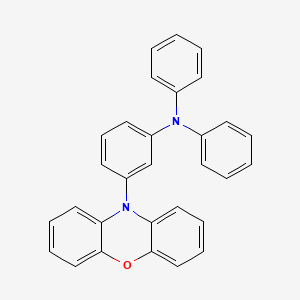
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is a compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse range of biological and chemical properties, making them significant in various fields such as material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Méthodes De Préparation
The synthesis of 3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be achieved through various synthetic routes. One common method involves the oxidative cyclization of diphenylamines. This process typically requires the use of oxidizing agents such as potassium permanganate or ferric chloride under controlled conditions . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenoxazine derivatives.
Applications De Recherche Scientifique
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a photoredox catalyst in various organic synthesis reactions.
Medicine: It is a component of actinomycin D, an antibiotic and anticancer agent used in chemotherapy.
Mécanisme D'action
The mechanism of action of 3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with various molecular targets and pathways. For instance, it can act as a photoredox catalyst by absorbing light and transferring electrons to substrates, thereby facilitating chemical reactions. In biological systems, it may interact with cellular components to exert its antioxidant, antiviral, and anticancer effects .
Comparaison Avec Des Composés Similaires
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound with a simpler structure but similar chemical properties.
Actinomycin D: A phenoxazine derivative with potent anticancer properties.
Phenothiazine: A structurally similar compound with applications in medicine and industry.
The uniqueness of this compound lies in its specific structural modifications, which enhance its photoredox catalytic activity and biological properties.
Propriétés
Formule moléculaire |
C30H22N2O |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
3-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-12-23(13-4-1)31(24-14-5-2-6-15-24)25-16-11-17-26(22-25)32-27-18-7-9-20-29(27)33-30-21-10-8-19-28(30)32/h1-22H |
Clé InChI |
ZBBQVODJGGCGOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


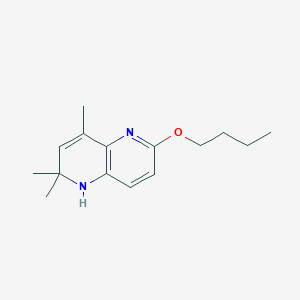
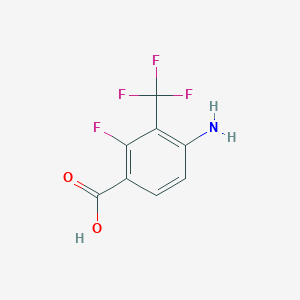
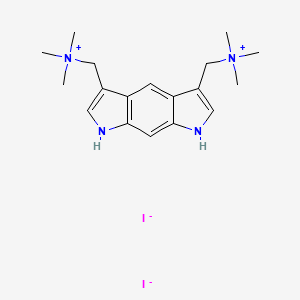
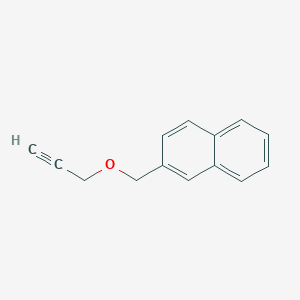
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
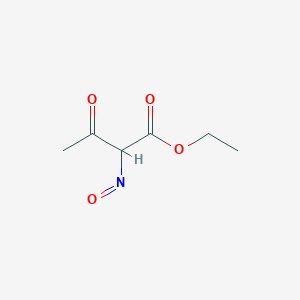
![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)
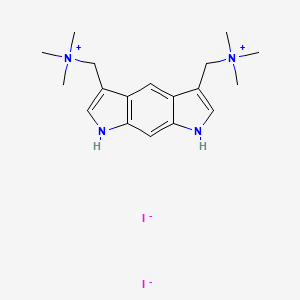
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)


